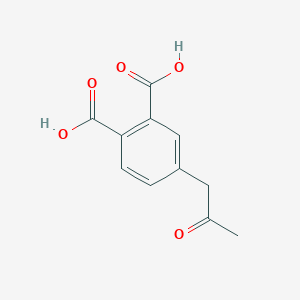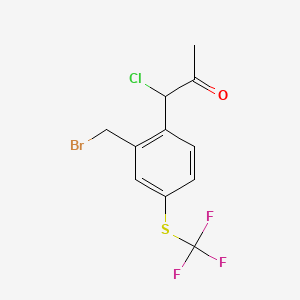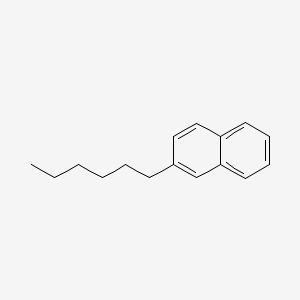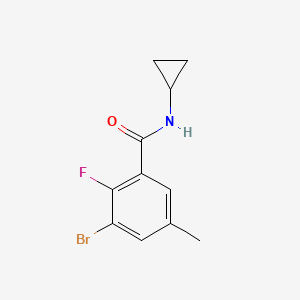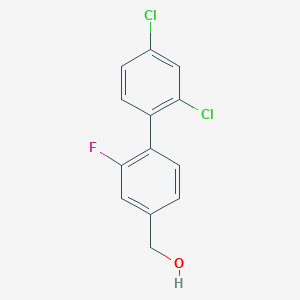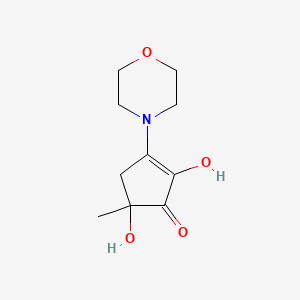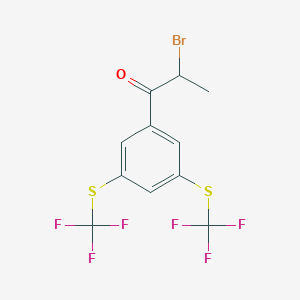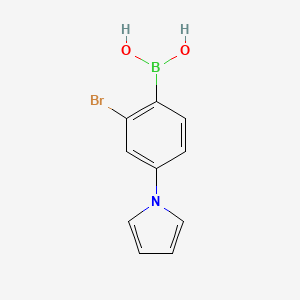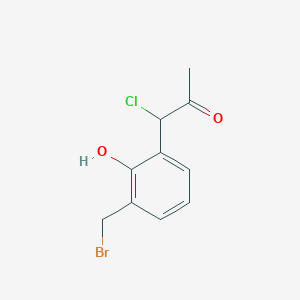![molecular formula C29H21N4NaO7S2 B14071675 Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide CAS No. 6837-46-3](/img/structure/B14071675.png)
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its phenazinium core, which is substituted with methoxy, phenyl, and phenylimino groups, along with disulfo and azanide functionalities.
准备方法
The synthesis of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the phenazinium core, followed by the introduction of methoxy, phenyl, and phenylimino groups through various substitution reactions. The disulfo groups are introduced via sulfonation reactions, and the final step involves the formation of the azanide salt with sodium.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.
化学反应分析
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction may produce amine derivatives.
科学研究应用
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of dyes and pigments.
作用机制
The mechanism of action of Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.
相似化合物的比较
Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other phenazinium derivatives and sulfonated aromatic compounds.
Uniqueness: The presence of both methoxy and phenylimino groups, along with the disulfo and azanide functionalities, distinguishes it from other compounds, providing unique chemical and physical properties.
属性
CAS 编号 |
6837-46-3 |
|---|---|
分子式 |
C29H21N4NaO7S2 |
分子量 |
624.6 g/mol |
IUPAC 名称 |
sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide |
InChI |
InChI=1S/C29H21N4O7S2.Na/c1-40-23-15-20(30)29(42(37,38)39)28-27(23)32-26-19-13-8-14-24(41(34,35)36)25(19)21(31-17-9-4-2-5-10-17)16-22(26)33(28)18-11-6-3-7-12-18;/h2-16,30H,1H3,(H,34,35,36)(H,37,38,39);/q-1;+1 |
InChI 键 |
YMLHXJOAFFAQQQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C(=C1)[NH-])S(=O)(=O)O)N(C3=CC(=NC4=CC=CC=C4)C5=C(C3=N2)C=CC=C5S(=O)(=O)O)C6=CC=CC=C6.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,16-dihexyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B14071594.png)
